ethyl 2-(2-furoylamino)-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate
Description
Ethyl 2-(2-furoylamino)-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate is a thiophene-based derivative featuring a furoylamino group at position 2, a methyl group at position 4, a piperidinylcarbonyl moiety at position 5, and an ethyl carboxylate at position 2. Its structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in drug discovery targeting enzymes or receptors influenced by heterocyclic scaffolds .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-3-25-19(24)14-12(2)15(18(23)21-9-5-4-6-10-21)27-17(14)20-16(22)13-8-7-11-26-13/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZYXIGFFHOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ primarily in substituents at positions 2, 4, and 5:
Key Observations :
Physicochemical Properties
| Property | Target Compound (Estimated) | Ethyl 2-amino-4-(4-chlorophenyl)-3-thiophenecarboxylate (CAS 65234-09-5) | Ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate (CAS 306934-99-6) |
|---|---|---|---|
| Melting Point (°C) | ~150–160 (predicted) | 111–112 | 120–122 |
| Molecular Weight (g/mol) | ~408.5 | 281.75 | 326.21 |
| Solubility | Moderate in DMSO, low in water | Low in water, soluble in chloroform | Similar to chloroform-soluble analogs |
Notes:
Pharmacological and Application Insights
- Drug Development : Piperidine-containing analogs (e.g., ) are prevalent in CNS drug candidates due to blood-brain barrier permeability .
- Enzyme Inhibition : The chloroacetyl derivative () may act as a covalent inhibitor, targeting cysteine residues in enzymes .
- Agrochemical Potential: Nitrophenyl-substituted analogs () are explored for pesticidal activity due to redox-active nitro groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
